molecular formula C6H5F3N2O2 B13421516 Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- CAS No. 35629-41-5

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-

Cat. No.: B13421516
CAS No.: 35629-41-5
M. Wt: 194.11 g/mol
InChI Key: WLBASKRZYJUCTA-UHFFFAOYSA-N
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Description

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acetamide group linked to a trifluoromethyl-substituted oxazole ring, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- typically involves the reaction of 4-trifluoromethyl-2-oxazole with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-3(12)10-5-11-4(2-13-5)6(7,8)9/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBASKRZYJUCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CO1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189112
Record name Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35629-41-5
Record name Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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